Isoapocodeine
Overview
Description
Isoapocodeine belongs to the class of organic compounds known as aporphines . These are quinoline alkaloids containing the dibenzo[de,g]quinoline ring system or a dehydrogenated derivative thereof .
Synthesis Analysis
A preparative-scale regiospecific conversion of 10,11-dimethoxyaporphine to this compound was conducted with Cunninghamella elegans ATCC 9245 . This biotransformation proceeded quantitatively in suspensions and was pH dependent . The influence of antioxidants on the conversion was studied .
Molecular Structure Analysis
The molecular structure of this compound includes a weight average of 281.355 and a monoisotopic weight of 281.141578856 . Its chemical formula is C18H19NO2 . The IUPAC name is (9R)-3-methoxy-10-methyl-10-azatetracyclo [7.7.1.0^ {2,7}.0^ {13,17}]heptadeca-1 (16),2 (7),3,5,13 (17),14-hexaen-4-ol .
Scientific Research Applications
Regiospecific Synthesis : Isoapocodeine can be synthesized from 10,11-dimethoxyaporphine using Cunninghamella elegans, as demonstrated by Smith and Davis (1978). This process is pH-dependent and influenced by antioxidants (Smith & Davis, 1978).
Microbial Transformations : Rosazza et al. (1975) identified microorganisms capable of converting 10,11-dimethoxyaporphine to this compound, highlighting the potential of microorganisms in producing monomethoxyaporphines (Rosazza et al., 1975).
Metabolic Studies : Cannon and Qijie (1991) synthesized monomethyl ether derivatives of isoapomorphine as potential metabolites in catechol-O-methyltransferase (COMT) mediated reactions, providing insights into the metabolic pathways of related compounds (Cannon & Qijie, 1991).
Analytical Methods : Van der Geest et al. (1997) developed methods for the sensitive determination of R- and S-apomorphine, apocodeine, and this compound in plasma and urine, contributing to the pharmacokinetic study of these compounds (Van der Geest et al., 1997).
Mass Spectrometric Properties : Green et al. (1980) investigated the mass spectrometric characteristics of trifluoroacetyl derivatives of this compound, providing valuable information for analytical chemistry applications (Green et al., 1980).
Properties
IUPAC Name |
(6aR)-11-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-19-9-8-11-4-3-5-13-16(11)14(19)10-12-6-7-15(20)18(21-2)17(12)13/h3-7,14,20H,8-10H2,1-2H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJNKYXAZPPMTE-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957813 | |
Record name | 11-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50957813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36507-69-4 | |
Record name | Isoapocodeine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50957813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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